(S)-1,2,3,4-Tetrahydroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,2,3,4-Tetrahydroquinolin-3-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential applications. The presence of both an amine group and a tetrahydroquinoline ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-aminoquinoline using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the asymmetric reduction of 3-quinolinone using a chiral reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of chiral catalysts in these processes is crucial to maintain the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, imines, and nitriles, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-1,2,3,4-Tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1,2,3,4-Tetrahydroquinolin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the amine group, making it less versatile in chemical reactions.
3-Aminoquinoline: Contains an aromatic ring instead of a tetrahydroquinoline ring, leading to different chemical properties.
Quinoline: An aromatic compound with different reactivity and applications compared to tetrahydroquinoline derivatives.
Uniqueness: (S)-1,2,3,4-Tetrahydroquinolin-3-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline ring. This combination of features makes it a valuable compound in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3S)-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m0/s1 |
InChI Key |
FBSQFLMMNVFTRT-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](CNC2=CC=CC=C21)N |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.